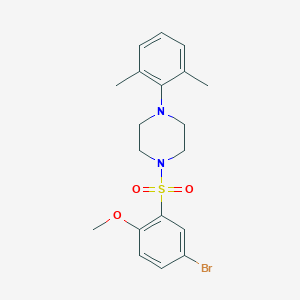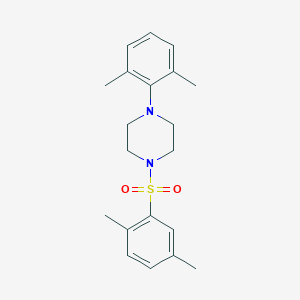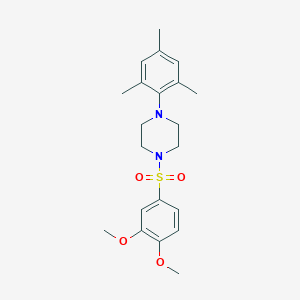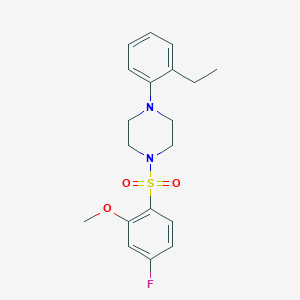
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine, also known as BRL-15572, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies, making it a subject of interest for researchers in different fields.
Scientific Research Applications
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine has been studied for its potential applications in various fields of scientific research. One of the most significant applications of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine is in the study of serotonin receptors. This compound has been shown to selectively bind to the 5-HT1D receptor subtype and can be used as a tool to study the function of this receptor. 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine has also been studied for its potential applications in the treatment of migraine headaches, as 5-HT1D receptors are involved in the pathophysiology of migraines.
Mechanism of Action
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine acts as a selective antagonist of the 5-HT1D receptor subtype. This receptor is involved in the regulation of serotonin levels in the brain and is implicated in various physiological processes, including pain perception, mood regulation, and appetite control. By blocking the 5-HT1D receptor, 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine can modulate these processes and has potential therapeutic applications.
Biochemical and Physiological Effects:
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects in different studies. In animal models, 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine has been shown to reduce the frequency and severity of migraine headaches by blocking the 5-HT1D receptor. This compound has also been shown to have anxiolytic effects in animal models, suggesting potential applications in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine is its selectivity for the 5-HT1D receptor subtype. This makes it a useful tool for studying the function of this receptor and its role in various physiological processes. However, one of the limitations of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine is its low solubility, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine. One potential direction is the development of more potent and selective compounds that can be used as tools for studying the 5-HT1D receptor. Another direction is the investigation of the potential therapeutic applications of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine in the treatment of anxiety disorders and other conditions that may be modulated by the 5-HT1D receptor. Additionally, the development of more efficient synthesis methods for 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine may facilitate its use in future research.
Conclusion:
In conclusion, 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine is a chemical compound that has shown promising results in various studies and has potential applications in different fields of scientific research. This compound has been studied for its selectivity for the 5-HT1D receptor subtype and its potential therapeutic applications in the treatment of migraine headaches and anxiety disorders. Further research is needed to fully understand the mechanism of action and potential applications of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine.
Synthesis Methods
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine can be synthesized using a multi-step process. The first step involves the reaction between 5-bromo-2-methoxybenzenesulfonyl chloride and 2,6-dimethylaniline to form 1-((5-bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine-2,5-dione. This intermediate is then reduced using sodium borohydride to obtain the final product, 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine.
properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-14-5-4-6-15(2)19(14)21-9-11-22(12-10-21)26(23,24)18-13-16(20)7-8-17(18)25-3/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFLQBRCCUPFTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B346286.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B346287.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B346289.png)

![1-(2,6-Dimethylphenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346292.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346293.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346296.png)


![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B346300.png)


